2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole scaffold. The molecule features a 3-methyl group and a 4-bromophenylmethylsulfanyl substituent at position 2.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZVVSXLUJCIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The pyrimido[5,4-b]indol-4-one core is highly modular, with variations in substituents dictating physicochemical and biological properties. Key structural differences among analogs include:
Table 1: Substituent Variations and Key Properties
Key Observations :
- Electron-Withdrawing Groups : Bromine (target compound) and trifluoromethyl () increase metabolic stability but may reduce solubility.
- Sulfanyl Diversity : Substituents like isopropylsulfanyl () or phenacylsulfanyl () alter steric bulk and electronic effects, impacting target binding.
- Aryl Modifications : Fluorobenzyl () and chlorophenyl () groups enhance halogen bonding, critical for receptor interactions.
Antichagasic Activity ():
- Pyrimidine Analog 10e : Active against T. cruzi (Tulahuen strain) with high selectivity but lacks anticruzain activity .
- Quinoline Derivatives: Exhibit dual anticruzain and antichagasic activity but lower selectivity .
The target compound’s bromophenyl group may enhance penetration into parasitic membranes, though its efficacy remains untested in the provided data.
Kinase Inhibition ():
Biological Activity
2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidoindole core structure, characterized by the following:
- Molecular Formula : CHBrNOS
- Molecular Weight : 466.4 g/mol
- Structural Features : The presence of a 4-bromophenyl group and a sulfanyl linkage enhances its chemical reactivity and potential biological interactions.
Antiviral Activity
Recent studies have indicated that this compound exhibits significant antiviral properties, particularly against HIV-1. Key findings include:
- In Vitro Assays : The compound demonstrated inhibition of viral replication in cell culture models, showcasing its potential as an antiviral agent against RNA viruses.
- Molecular Docking Studies : Computational simulations have predicted favorable binding interactions with HIV-1 protease and reverse transcriptase, suggesting a mechanism for its antiviral activity.
Anticancer Properties
The compound's structural features are associated with anticancer activity:
- Mechanism of Action : Preliminary research suggests that it may modulate enzyme activity or bind to specific receptors involved in cancer cell proliferation.
- Cytotoxicity Assessments : In vitro cytotoxicity studies revealed minimal toxicity to host cells, indicating a selective action against cancer cells while preserving healthy tissue.
Anti-inflammatory Effects
Emerging evidence suggests that the compound may also possess anti-inflammatory properties:
- Biological Pathways : The interaction with inflammatory mediators could lead to reduced inflammation in various disease models. However, detailed mechanisms are still under investigation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-{[(2-methylphenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole | Triazino-indole structure | Anticancer properties |
| 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazole | Benzimidazole derivative | Antimicrobial activity |
| 1-(4-bromophenyl)-3-methyl-thiosemicarbazone | Thiosemicarbazone structure | Antiviral activity |
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activities:
-
Antiviral Efficacy Against HIV-1 :
- A study demonstrated that the compound significantly inhibited HIV-1 replication in vitro while maintaining low cytotoxicity levels.
-
Potential as an Anticancer Agent :
- Research indicates that similar indole derivatives exhibit anticancer properties through apoptosis induction in cancer cells. The specific pathways engaged by this compound are under further exploration.
-
Ongoing Investigations :
- Current research is focused on elucidating the detailed mechanisms of action and optimizing the compound's therapeutic profile through structural modifications and analog synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
